molecular formula C10H11Cl B3058658 1-(2-Chloroethyl)-4-vinylbenzene CAS No. 90794-48-2

1-(2-Chloroethyl)-4-vinylbenzene

Cat. No.: B3058658
CAS No.: 90794-48-2
M. Wt: 166.65 g/mol
InChI Key: UDSWRXKMHZVDEL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-vinylbenzene is an organic compound characterized by the presence of a chloroethyl group and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of styrene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-vinylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The vinyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution of the chloroethyl group.

    Halogenated Compounds: Resulting from addition reactions with halogens.

    Epoxides: Produced via oxidation of the vinyl group.

Scientific Research Applications

1-(2-Chloroethyl)-4-vinylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

    Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-vinylbenzene involves its ability to undergo various chemical transformations. The chloroethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The vinyl group, being an electron-rich site, can participate in addition reactions with electrophiles. These properties make the compound versatile in organic synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-vinylbenzene: Similar structure but with the chloroethyl group in a different position.

    1-(2-Bromoethyl)-4-vinylbenzene: Contains a bromoethyl group instead of a chloroethyl group.

    1-(2-Chloroethyl)-4-ethylbenzene: Lacks the vinyl group, having an ethyl group instead.

Uniqueness

1-(2-Chloroethyl)-4-vinylbenzene is unique due to the presence of both a chloroethyl and a vinyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-chloroethyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSWRXKMHZVDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341847
Record name Benzene, 1-(2-chloroethyl)-4-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-48-2
Record name 1-(2-Chloroethyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90794-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-chloroethyl)-4-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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